(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazol-thiazole derivatives involves a strategic combination of various chemical entities through multi-step chemical reactions. For instance, Kaneria et al. (2016) described the synthesis of triazol derivatives by reacting 1,3,4-oxadiazole with primary amines without solvent, characterized by NMR, IR, and mass spectroscopy (Kaneria et al., 2016). Similarly, derivatives can be synthesized through a one-step process involving bromo-methoxyphenyl and arylidene components, offering insights into the synthetic pathway that may apply to our compound of interest (K. K. V. Raj & B. Narayana, 2006).
Molecular Structure Analysis
The molecular structure of triazol-thiazole derivatives is often determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy. The crystal structure analysis provides insights into the spatial arrangement and intermolecular interactions within the crystal lattice, which are crucial for understanding the compound's reactivity and stability (叶姣 et al., 2015).
Chemical Reactions and Properties
Triazol-thiazole derivatives engage in various chemical reactions, reflecting their rich chemical properties. These reactions include condensation, cyclization, and alkylation, which are fundamental for modifying the compound's structure to enhance its biological activity. The reactivity towards different reagents highlights the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (I. Khazi & C. S. Mahajanshetti, 1995).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are pivotal for the compound's formulation and application. The solubility in various solvents affects its bioavailability and pharmacokinetic profile, while the melting point and crystal structure influence its storage and stability (Ustabaş et al., 2020).
Chemical Properties Analysis
The chemical properties of triazol-thiazole derivatives, including acidity, basicity, and reactivity towards various chemical agents, determine their mechanism of action at the molecular level. These properties are essential for the compound's interaction with biological targets, influencing its efficacy and specificity in biological systems (Nayak & Poojary, 2019).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Compounds structurally related to (5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been explored for their potential in treating convulsive disorders. A smooth one-step synthesis approach has been described for similar compounds, revealing promising anticonvulsant activities in initial screenings. This suggests the potential application of (5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in the development of new anticonvulsant drugs (K. K. Vijaya Raj & B. Narayana, 2006).
Anticancer Activity
The scaffold of (5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one offers a promising framework for the development of anticancer agents. Research into similar structures has shown significant antiproliferative activities against various cancer cell lines, highlighting the compound's potential as a lead structure in cancer research (B. Narayana, K. K. V. Raj & B. Sarojini, 2010).
Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazoles, including structures akin to (5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, have been synthesized and assessed for their antimicrobial efficacy. These compounds have shown promising results against a range of bacterial and fungal strains, indicating their potential for application in the development of new antimicrobial agents (Ștefania-Felicia Bărbuceanu et al., 2009).
Organ Protective Effects
Research on related thiazolo[3,2-b][1,2,4]triazoles has also explored their protective effects against ethanol-induced oxidative stress in mouse brain and liver. Such studies suggest the potential of (5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in the development of therapeutic agents aimed at mitigating oxidative stress and its associated damages (G. Aktay, B. Tozkoparan & M. Ertan, 2005).
Wirkmechanismus
Target of Action
The primary targets of STK814479 would be specific proteins or enzymes in the body that the compound interacts with to exert its therapeutic effects. Identifying these targets involves biochemical and genetic techniques, such as affinity chromatography and gene knockout studies .
Mode of Action
The mode of action of STK814479 would depend on its interaction with its targets. It could act as an inhibitor, activator, or modulator of its target’s activity. This interaction could lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Biochemical Pathways
STK814479 could affect various biochemical pathways depending on its target and mode of action. For instance, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites. These changes could then have downstream effects on other cellular processes .
Pharmacokinetics
The pharmacokinetics of STK814479 would involve its absorption, distribution, metabolism, and excretion (ADME) properties. These properties would determine the compound’s bioavailability, or the proportion of the administered dose that reaches the systemic circulation. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors could influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of STK814479’s action would depend on its target and mode of action. These effects could include changes in cellular signaling, gene expression, cell growth and differentiation, or cell death. The overall therapeutic effect of STK814479 would be the result of these molecular and cellular changes .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other molecules, could influence the action, efficacy, and stability of STK814479. For instance, certain environmental conditions could affect the compound’s stability, its interaction with its target, or the target’s activity .
Eigenschaften
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S/c1-25-14-5-3-4-12(16(14)26-2)10-15-18(24)23-19(27-15)21-17(22-23)11-6-8-13(20)9-7-11/h3-10H,1-2H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLEINQCAVFEP-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | |
CAS RN |
606950-26-9 | |
Record name | (5E)-2-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYBENZYLIDENE)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.